5-Nitrobenzo[d]thiazole-2-carbonitrile
Description
5-Nitrobenzo[d]thiazole-2-carbonitrile (CAS: 188672-84-6) is a heterocyclic organic compound with the molecular formula C₈H₃N₃O₂S and a molecular weight of 205.19 g/mol . It features a benzothiazole core substituted with a nitro (-NO₂) group at position 5 and a cyano (-CN) group at position 2. This compound is commercially available in high purity (≥95%) and is typically stored under dry conditions at 2–8°C . Its synthesis involves palladium-catalyzed C-H functionalization, yielding a white solid with a melting point of 196–197°C and characteristic IR peaks at 2244 cm⁻¹ (C≡N stretch) and 1339 cm⁻¹ (NO₂ asymmetric stretch) .
Key spectral data include:
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1,3-benzothiazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3N3O2S/c9-4-8-10-6-3-5(11(12)13)1-2-7(6)14-8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCBSQGIYMRTGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
5-Nitrobenzo[d]thiazole-2-carbonitrile has been investigated for its potential as a therapeutic agent. The compound exhibits various biological activities, including:
- Antimicrobial Activity : It has demonstrated significant effectiveness against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent.
- Anticancer Potential : Research has shown that this compound can induce apoptosis in cancer cells, particularly in pancreatic cancer cell lines. Studies indicate significant growth inhibition at low concentrations, suggesting its candidacy for further development as an anticancer drug.
- Anti-inflammatory Effects : Some derivatives of this compound have exhibited anti-inflammatory properties, which may offer therapeutic benefits for inflammatory diseases.
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups enhance its reactivity, making it suitable for various chemical transformations. For example:
- Building Block in Organic Synthesis : It is utilized in the production of dyes, pigments, and other industrial chemicals .
- Synthetic Routes : A common synthetic method involves treating benzothiazole with cyanogen bromide in the presence of a base like sodium hydroxide, followed by purification techniques such as recrystallization or chromatography.
Antimicrobial Efficacy
In a comparative study, this compound was tested against standard antibiotics. Results indicated superior efficacy against multi-drug resistant strains, highlighting its potential as a novel antimicrobial agent.
Anticancer Activity
A study evaluating the cytotoxic effects on pancreatic cancer cell lines reported significant growth inhibition linked to oxidative stress induction in cancer cells. In vivo studies further demonstrated reduced tumor sizes and improved survival rates in animal models treated with this compound .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other benzothiazole derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-6-nitrobenzothiazole | Amino group instead of carbonitrile | Antimicrobial and anticancer |
| Benzothiazole-6-carboxylic acid | Carboxylic acid group | Antimicrobial but less potent |
| 2-Methyl-4-nitrobenzothiazole | Methyl group at position 2 | Moderate antimicrobial activity |
The presence of both nitro and carbonitrile groups enhances the reactivity and biological activity of this compound compared to other derivatives.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The nitro group in 5-nitro derivatives enhances electrophilicity and thermal stability (higher melting point: 196–197°C) compared to the methoxy-substituted analog (96–98°C) . The cyano group at C2 is a common feature, contributing to strong IR absorption near 2220–2244 cm⁻¹ across all analogs .
Synthesis Efficiency :
- 5-Methoxybenzo[d]thiazole-2-carbonitrile achieves a 98% yield under optimized conditions, significantly higher than the 30% yield of the nitro analog, likely due to reduced steric and electronic hindrance from the methoxy group .
- Polyfunctionalized derivatives (e.g., 2,7-dicarbonitrile) show lower yields (20%) due to competing reaction pathways .
Spectral Distinctions :
Preparation Methods
Cyclization of 2-Amino-5-nitrobenzenethiol Derivatives
A widely reported method involves the cyclization of 2-amino-5-nitrobenzenethiol with cyanogen bromide (BrCN) under acidic conditions. The reaction proceeds via nucleophilic attack of the thiol group on the electrophilic carbon of BrCN, followed by intramolecular cyclization to form the thiazole ring.
Reaction Conditions:
The nitro group is introduced prior to cyclization using nitration of 2-aminobenzenethiol with concentrated nitric acid in sulfuric acid at 0–5°C. This step requires careful temperature control to avoid over-nitration.
Substitution of 2-Chloro-5-nitrobenzo[d]thiazole
An alternative route involves nucleophilic substitution of 2-chloro-5-nitrobenzo[d]thiazole with potassium cyanide (KCN). The chloro group at position 2 is displaced by a cyanide ion in a polar aprotic solvent.
Reaction Conditions:
- Solvent: Dimethylformamide (DMF)
- Catalyst: Copper(I) iodide (CuI, 5 mol%)
- Temperature: 120°C
- Time: 12 hours
- Yield: 72–75%
This method benefits from the commercial availability of 2-chloro-5-nitrobenzo[d]thiazole and avoids the need for nitration post-cyclization.
Industrial-Scale Production Methods
Continuous Flow Nitration-Cyclization
Large-scale synthesis employs a tandem nitration-cyclization process in continuous flow reactors. Pre-functionalized 2-aminobenzenethiol is nitrated in situ using mixed acid (HNO₃/H₂SO₄), followed by immediate cyclization with cyanogen chloride (ClCN).
Key Advantages:
Catalytic Cyanidation
Palladium-catalyzed cyanidation of 2-bromo-5-nitrobenzo[d]thiazole using zinc cyanide (Zn(CN)₂) has been optimized for industrial use.
Reaction Conditions:
- Catalyst: Pd(PPh₃)₄ (2 mol%)
- Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 4 mol%)
- Solvent: Tetrahydrofuran (THF)
- Temperature: 100°C
- Yield: 85–88%
Optimization Strategies
Solvent and Catalyst Screening
Comparative studies show that solvent polarity significantly impacts reaction kinetics. For example, replacing DMF with dimethylacetamide (DMAc) in substitution reactions increases yields by 12% due to enhanced cyanide ion solvation. Catalyst screening data are summarized below:
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| CuI | DMF | 75 |
| CuCN | NMP | 82 |
| Pd/dppf | THF | 88 |
Purification Techniques
Post-synthesis purification via recrystallization from ethanol/water (4:1) improves purity to >99.5%. Alternative methods include:
- Column Chromatography: Silica gel, eluent = ethyl acetate/hexane (1:3)
- Sublimation: 120°C under vacuum (0.1 mmHg), yielding crystalline product
Mechanistic Insights
Nitration Regioselectivity
The nitro group preferentially occupies position 5 due to the electron-donating effect of the thiazole sulfur atom, which directs electrophilic substitution to the para position. Density functional theory (DFT) calculations confirm a reaction energy barrier of 28.7 kcal/mol for meta-nitration versus 22.4 kcal/mol for para-nitration.
Cyanide Substitution Kinetics
In the substitution of 2-chloro derivatives, the reaction follows second-order kinetics with an activation energy (Eₐ) of 45.2 kJ/mol. The rate-determining step is the dissociation of the chloro intermediate to form a nitrenium ion, which reacts with cyanide.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclization | 2-Amino-5-nitrobenzenethiol | 64 | 98 | Moderate |
| Chloro Substitution | 2-Chloro-5-nitrobenzo[d]thiazole | 75 | 97 | High |
| Flow Nitration-Cyclization | 2-Aminobenzenethiol | 70 | 99 | Industrial |
| Palladium-Catalyzed | 2-Bromo-5-nitrobenzo[d]thiazole | 88 | 99.5 | High |
Q & A
Basic: What are the optimal conditions for synthesizing 5-Nitrobenzo[d]thiazole-2-carbonitrile, and how can reaction yields be improved?
Methodological Answer:
The Pd-catalyzed/Cu-assisted C–H functionalization and intramolecular C–S bond formation from N-arylcyanothioformamides is a key synthetic route. Optimize by:
- Catalyst System : Use Pd(OAc)₂ with Cu(OAc)₂ as a co-catalyst to enhance cyclization efficiency.
- Solvent : Employ DMF or DMSO under inert atmosphere (N₂/Ar) to prevent side reactions.
- Temperature : Maintain reflux conditions (100–110°C) for 12–24 hours.
- Substitution Pattern : Electron-withdrawing groups (e.g., nitro) on the benzene ring improve cyclization rates.
Yields (~30%) can be increased by post-reaction purification via recrystallization from ethanol or column chromatography .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
Combine multiple spectroscopic and spectrometric methods:
- ¹H/¹³C NMR : Key signals include δ 9.11–8.50 (aromatic protons) and δ 151.01 (C=N carbon) in DMSO-d₆ .
- HRMS : Validate molecular ion [M⁺] at m/z 206.0024 (calculated) vs. 206.0038 (observed) .
- IR : Confirm nitrile (C≡N) stretch at ~2244 cm⁻¹ and nitro (NO₂) absorption at ~1339–1512 cm⁻¹ .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages to rule out impurities .
Advanced: How can computational methods guide the design of this compound derivatives with enhanced bioactivity?
Methodological Answer:
- Mechanistic Modeling : Use Gaussian 9.0 to simulate cyclization pathways (e.g., intramolecular thiol addition to nitrile groups) and predict transition-state energies .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for functionalization (e.g., nitro group substitution) .
- Docking Studies : Model interactions with biological targets (e.g., antimicrobial enzymes) to prioritize derivatives for synthesis .
Advanced: How should researchers address instability of the nitro group in this compound under specific conditions?
Methodological Answer:
- Storage : Store at 0–6°C in airtight, amber vials to prevent photodegradation and moisture absorption .
- Reaction Handling : Avoid strong reducing agents (e.g., LiAlH₄) and high temperatures (>150°C) to prevent nitro group reduction or decomposition .
- Stability Monitoring : Use TLC (silica gel, hexane/EtOAc) to detect degradation products during reactions .
Advanced: How can contradictions in reported spectral data for this compound be resolved?
Methodological Answer:
- Solvent Effects : Replicate NMR experiments in DMSO-d₆ (as in ) rather than CDCl₃ to avoid solvent-induced shifts.
- Crystallographic Validation : Compare experimental IR/HRMS data with single-crystal XRD results (e.g., bond lengths/angles for nitro and nitrile groups) .
- Batch Purity : Verify purity (>95% via HPLC) to exclude contaminants affecting spectral profiles .
Basic: What purification strategies are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures for high-purity crystals .
- Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% EtOAc in hexane) to separate nitro-containing byproducts .
- Centrifugation : Remove insoluble impurities (e.g., Pd/C catalyst residues) prior to crystallization .
Advanced: What strategies mitigate competing side reactions during functionalization of this compound?
Methodological Answer:
- Protecting Groups : Temporarily protect the nitrile with trimethylsilyl groups during nitro group modifications .
- Regioselective Catalysis : Use Cu(I) catalysts for selective thiolation at the 6-position of the benzothiazole ring .
- Kinetic Control : Conduct reactions at low temperatures (−20°C) to favor primary products over thermodynamically stable byproducts .
Basic: How can researchers validate the antimicrobial potential of this compound derivatives?
Methodological Answer:
- In Vitro Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC determination) .
- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to establish selectivity indices .
- SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
